molecular formula C14H16N2O2S2 B1300863 Ethyl 4-amino-3-(2,6-dimethylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate CAS No. 312922-21-7

Ethyl 4-amino-3-(2,6-dimethylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate

Cat. No. B1300863
M. Wt: 308.4 g/mol
InChI Key: XNUXCOWFAZZTNQ-UHFFFAOYSA-N
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Description

The compound of interest, Ethyl 4-amino-3-(2,6-dimethylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate, is a derivative of thiazole, which is a heterocyclic compound containing both sulfur and nitrogen within the ring structure. Thiazole derivatives are known for their diverse biological activities and applications in medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, related compounds and their synthesis, molecular structures, and properties are discussed, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of thiazole derivatives often involves multicomponent reactions, as seen in the synthesis of ethyl 2,4-dimethyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate, where ethyl 3-aminocrotonate, phenylisothiocyanate, and acetic anhydride are reacted together . Similarly, the synthesis of ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate involves the treatment of a precursor with ethyl 2-cyano-3,3-dimethylthioacrylate . These methods could potentially be adapted for the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structures of thiazole derivatives are often characterized using spectroscopic techniques such as NMR, FT-IR, and Mass spectroscopy, as well as X-ray crystallography . For instance, the crystal structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate was determined, showing hydrogen-bonded dimers consisting of N—H⋯N interactions . These techniques could be employed to elucidate the molecular structure of Ethyl 4-amino-3-(2,6-dimethylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate.

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including cyclization and substitution reactions. For example, ethyl 5-aminomethyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate undergoes intramolecular cyclization to form a tetrahydrofuro[2,3-c]pyridine derivative . The reactivity of the compound of interest could be explored through similar cyclization reactions or by investigating its behavior with different reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and reactivity, can be influenced by their molecular structure. The vibrational analysis of a novel ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate indicated the formation of a dimer in the solid state, which could affect its physical properties . The properties of Ethyl 4-amino-3-(2,6-dimethylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate could be similarly influenced by its ability to form dimers or other supramolecular structures.

Safety And Hazards

This involves studying the toxicity and safety of the compound. It includes its LD50, safety precautions to be taken while handling it, and its hazards to health and the environment.


Future Directions

This involves discussing potential future research directions involving the compound. This could include potential applications, modifications to improve its properties, or further studies to better understand its properties or mechanisms of action.


I hope this general information is helpful. If you have a specific question about any of these topics, feel free to ask!


properties

IUPAC Name

ethyl 4-amino-3-(2,6-dimethylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S2/c1-4-18-13(17)11-12(15)16(14(19)20-11)10-8(2)6-5-7-9(10)3/h5-7H,4,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNUXCOWFAZZTNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=S)S1)C2=C(C=CC=C2C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353924
Record name SBB002722
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-amino-3-(2,6-dimethylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate

CAS RN

312922-21-7
Record name SBB002722
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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